2-Aminopyridine-4-carbaldehyde
Description
Significance of Pyridine-Based Compounds in Chemical and Biological Sciences
Pyridine (B92270) (C₅H₅N) is a foundational heterocyclic aromatic compound that plays a crucial role in the chemical and biological sciences. nih.govrsc.org As an isostere of benzene, its structure, featuring a nitrogen atom in the six-membered ring, imparts unique properties such as basicity, stability, and distinct reactivity patterns. nih.govrsc.orgopenaccessjournals.com These characteristics have made pyridine and its derivatives indispensable scaffolds in medicinal chemistry and drug discovery. nih.govrsc.org
The pyridine nucleus is a core component in over 7000 existing drug molecules of medicinal importance. nih.govrsc.org Its presence is noted in natural products like alkaloids and vitamins, including niacin and pyridoxine. nih.govrsc.org In pharmacology, pyridine-based compounds exhibit a vast spectrum of biological activities. They have been developed as potent agents against a wide array of diseases, demonstrating antifungal, antibacterial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. researchgate.net The structural versatility of the pyridine ring allows for extensive modification, enabling chemists to fine-tune the pharmacological and pharmacokinetic profiles of drug candidates to enhance potency and selectivity. ontosight.ai Pyridine derivatives are integral to many FDA-approved drugs, such as atazanavir (B138) for HIV and imatinib (B729) for chronic myelogenous leukemia, underscoring their clinical relevance. rsc.org Beyond medicine, they are also used as chemosensors for detecting various ions and as essential precursors in the synthesis of agrochemicals. nih.govresearchgate.net
Rationale for Advanced Research on 2-Aminopyridine-4-carbaldehyde Derivatives
The rationale for focusing on this compound stems from its unique bifunctional nature, possessing both a nucleophilic amino group and a reactive aldehyde group. sioc-journal.cn This structure makes it an ideal starting material, or synthon, for creating a diverse library of more complex molecules. sioc-journal.cnrsc.org
A primary area of investigation involves the synthesis of Schiff bases (or azomethines). These compounds are formed through the condensation reaction between the amino group of 2-aminopyridine (B139424) and a carbonyl compound, or in this case, the intramolecularly available aldehyde can react with other amines. jocpr.comsemanticscholar.org The aldehyde functional group of this compound is particularly valuable as it provides a direct route to forming an imine (-C=N-) bond, a key structural motif in many biologically active molecules. jocpr.comresearchgate.net Research into Schiff bases derived from substituted pyridines is driven by their wide range of reported pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiparasitic effects. jocpr.comsemanticscholar.org
Furthermore, the dual nucleophilic character of the 2-aminopyridine moiety (at the exocyclic nitrogen and the ring nitrogen) allows for its use in constructing fused heterocyclic systems, such as imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines. sioc-journal.cn These fused systems are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in successful drug candidates. The aldehyde group at the 4-position offers a versatile handle for further chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR). This strategic functionalization is crucial for optimizing the biological efficacy and target specificity of new compounds. semanticscholar.org
Scope and Objectives of Current Academic Inquiry Pertaining to the Chemical Compound
Current research on this compound is multifaceted, with clear objectives aimed at leveraging its chemical potential. The primary goals of these academic inquiries can be summarized as follows:
Synthesis of Novel Derivatives: A major objective is the development of efficient and often green synthetic methodologies to produce new derivatives. sioc-journal.cnresearchgate.net This includes synthesizing novel Schiff bases by reacting the amino group with various aldehydes and ketones, and using the carbaldehyde group to react with other amines or in multicomponent reactions to build molecular complexity. jocpr.comsemanticscholar.orgacs.org Researchers also focus on creating fused heterocyclic systems. sioc-journal.cnrsc.org
Structural Characterization: A fundamental aspect of the research involves the thorough characterization of newly synthesized compounds. Standard analytical techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry are employed to confirm the molecular structures. jocpr.comsemanticscholar.orgresearchgate.net
Investigation of Biological and Pharmacological Activities: A significant portion of the research is dedicated to screening the synthesized derivatives for a range of biological activities. This includes evaluating their potential as antimicrobial (antibacterial and antifungal) agents, anticancer agents, and anti-inflammatory agents. researchgate.netsemanticscholar.org The objective is to identify lead compounds that exhibit high efficacy and selectivity for further development. semanticscholar.org
Exploration in Materials Science and Supramolecular Chemistry: Beyond pharmacology, the compound and its derivatives are being explored for applications in materials science. For instance, studies have investigated the use of 2-aminopyridine derivatives in creating co-amorphous systems to improve the solubility and bioavailability of poorly soluble drugs, a significant challenge in the pharmaceutical industry. researchgate.net
Below are data tables summarizing the key properties of the parent compound and the scope of research into its derivatives.
Data Tables
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source |
| CAS Number | 2007920-70-7 | chemscene.com |
| Molecular Formula | C₆H₇ClN₂O | chemscene.com |
| Molecular Weight | 158.59 g/mol | chemscene.com |
| SMILES | O=CC1=CC(N)=NC=C1.[H]Cl | chemscene.com |
| Topological Polar Surface Area (TPSA) | 55.98 Ų | chemscene.com |
| Hydrogen Bond Acceptors | 3 | chemscene.com |
| Hydrogen Bond Donors | 1 | chemscene.com |
| Rotatable Bonds | 1 | chemscene.com |
Table 2: Overview of Research on this compound Derivatives
| Derivative Class | Synthetic Approach | Investigated Applications | Key Research Findings | References |
| Schiff Bases | Condensation of the amino group with various aldehydes/ketones. | Antimicrobial, Antifungal, Anticancer | Substituents on the aromatic ring significantly influence biological activity. Some derivatives show potent inhibition against bacterial and fungal strains. | jocpr.comsemanticscholar.org |
| Fused Heterocycles (e.g., Imidazo[1,2-a]pyridines) | Cyclization reactions involving the dual nucleophilic sites of the 2-aminopyridine core. | Drug Discovery (e.g., anxiolytics), Fluorescent Probes | Provides a "privileged scaffold" for developing pharmacologically active agents. The aldehyde handle allows for further functionalization. | sioc-journal.cnrsc.org |
| Co-amorphous Systems | Solvent evaporation with an active pharmaceutical ingredient (API). | Pharmaceutical Formulation, Drug Delivery | Can significantly improve the solubility and dissolution rate of poorly water-soluble drugs like Valsartan. | researchgate.net |
| Organometallic Complexes | Coordination with various metal ions (e.g., Cu, Ni, Co, Zn). | Catalysis, Antimicrobial Agents | The aminopyridine moiety acts as a ligand, and the resulting complexes can exhibit enhanced biological activity compared to the ligand alone. | sciencepublishinggroup.com |
Structure
3D Structure
Properties
IUPAC Name |
2-aminopyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c7-6-3-5(4-9)1-2-8-6/h1-4H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZXDNKDMWICDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60622207 | |
| Record name | 2-Aminopyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89640-61-9 | |
| Record name | 2-Aminopyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Aminopyridine 4 Carbaldehyde and Its Analogs
Strategic Approaches to C-C and C-N Bond Formation in Pyridine (B92270) Systems
The construction of the pyridine core and the introduction of functional groups are pivotal in the synthesis of 2-aminopyridine-4-carbaldehyde and its analogs. Modern synthetic methods offer precise control over the formation of crucial carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.
Multicomponent Reaction Paradigms for this compound Precursors and Derivatives
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to generate complex products, minimizing waste and saving time. tcichemicals.com Several MCRs have been effectively employed for the synthesis of precursors and derivatives of this compound.
One notable example is the Gröbcke-Blackburn-Bienaymé (GBB) reaction , a three-component reaction involving an α-aminoazine (like 2-aminopyridine), an aldehyde, and an isocyanide. tcichemicals.com This reaction is particularly useful for synthesizing imidazo[1,2-a]pyridines, which are structurally related to 2-aminopyridine (B139424) derivatives. tcichemicals.combeilstein-journals.org The use of Lewis acid catalysts, such as Yb(OTf)₃, under microwave irradiation can significantly enhance the efficiency of the GBB reaction, leading to high yields of the desired products. beilstein-journals.org Research has demonstrated the successful application of the GBB reaction with various aminopyridines, aldehydes, and isocyanides to produce a diverse library of imidazo[1,2-a]pyridine (B132010) adducts. beilstein-journals.org
Another powerful MCR is the three-component reaction of 2-aminopyridine, an aldehyde, and trimethylsilylcyanide (TMSCN) in the presence of a scandium triflate catalyst under microwave conditions to produce 3-aminoimidazo[1,2-a]pyridines. rsc.org This method is applicable to a wide range of aromatic, heteroaromatic, and aliphatic aldehydes. rsc.org
The following table summarizes key aspects of multicomponent reactions used in the synthesis of 2-aminopyridine derivatives.
| Reaction Name | Reactants | Catalyst | Key Product Scaffolds |
| Gröbcke-Blackburn-Bienaymé (GBB) | 2-Aminopyridine, Aldehyde, Isocyanide | Yb(OTf)₃, HPW | Imidazo[1,2-a]pyridines |
| TMSCN-based MCR | 2-Aminopyridine, Aldehyde, Trimethylsilylcyanide | Sc(OTf)₃ | 3-Aminoimidazo[1,2-a]pyridines |
| Doebner Hydrogen Transfer | Aryl aldehyde, Amine, Pyruvate | p-TSA | 4-Quinoline carboxylic acid |
Data sourced from multiple studies highlighting various MCRs. tcichemicals.combeilstein-journals.orgrsc.orgbeilstein-journals.orgresearchgate.net
Catalytic Synthesis Techniques: Homogeneous and Heterogeneous Catalysis
Catalysis plays a crucial role in the synthesis of aminopyridine derivatives, offering pathways with high efficiency and selectivity. Both homogeneous and heterogeneous catalytic systems have been developed for this purpose.
Copper catalysts are widely utilized in the synthesis of nitrogen-containing heterocycles due to their low cost and versatile reactivity. Copper-catalyzed reactions are instrumental in forming C-N and C-C bonds in the synthesis of 2-aminopyridine derivatives.
A notable application is the copper-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. organic-chemistry.org This reaction tolerates a broad range of functional groups. Mechanistic studies suggest that this transformation proceeds via a catalytic Ortoleva-King type reaction. organic-chemistry.org Furthermore, a one-pot reaction involving 2-aminopyridines, aldehydes, and terminal alkynes, catalyzed by a CuI-NaHSO₄•SiO₂ combination, effectively yields imidazo[1,2-a]pyridines. organic-chemistry.org
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions, are powerful tools for the synthesis of functionalized aminopyridines. These reactions allow for the precise formation of C-C and C-N bonds, respectively. While direct palladium-catalyzed synthesis of this compound is less commonly reported, these methods are fundamental in creating a wide array of substituted aminopyridine precursors. For instance, a microwave-assisted one-pot cyclization/Suzuki coupling approach has been developed for the rapid and efficient synthesis of 2,6-disubstituted-3-amino-imidazopyridines, where the boronate functional group is well-tolerated in the initial Lewis acid-catalyzed cyclization and the subsequent Pd(0)-catalyzed Suzuki coupling. rsc.org
Cyclization Reactions for Azaheterocycle Formation from this compound Derivatives (e.g., Imidazo[1,2-a]pyridines, Pyrido[1,2-a]pyrimidines)
The 2-aminopyridine moiety, with its dual nucleophilic nature, is an excellent starting material for the synthesis of various fused azaheterocycles. sioc-journal.cn The reaction of 2-aminopyridine derivatives, including those related to this compound, with different substrates leads to the formation of important heterocyclic systems like imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines. sioc-journal.cn
The synthesis of imidazo[1,2-a]pyridines is often achieved through the reaction of 2-aminopyridines with α-haloketones, a process where the pyridine nitrogen displaces the halide, followed by intramolecular cyclization. rsc.org Variations of this approach include the in situ generation of iodoketones from ketones using reagents like N-iodosuccinimide (NIS). nih.gov
Pyrido[1,2-a]pyrimidines can be synthesized through the condensation of 2-aminopyridines with β-dicarbonyl compounds or their equivalents. For example, a catalyst-free approach for synthesizing triazolopyrimidine derivatives involves the reaction of 2-aminopyridine with 2-bromopyridine-4-carbaldehyde and other components under conventional heating. rsc.org
The following table provides examples of cyclization reactions starting from 2-aminopyridine derivatives.
| Starting Materials | Reagents/Catalysts | Product | Reaction Type |
| 2-Aminopyridine, α-Haloketone | Base | Imidazo[1,2-a]pyridine | Nucleophilic substitution and cyclization |
| 2-Aminopyridine, Aldehyde, Isocyanide | Lewis Acid (e.g., Yb(OTf)₃) | Imidazo[1,2-a]pyridine | Gröbcke-Blackburn-Bienaymé reaction |
| 2-Aminopyridine, Ketone | NIS, NaHCO₃ | Imidazo[1,2-a]pyridine | In situ generation of α-iodoketone and cyclization |
| 2-Aminopyridine, β-Ketoester, Aldehyde | Acid catalyst | Dihydropyrimidinone derivative | Biginelli-type reaction |
This table is a compilation of data from various synthetic protocols. beilstein-journals.orgrsc.orgnih.govrsc.org
Green Chemistry Principles and Sustainable Synthesis of this compound Derivatives
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. researchgate.netshd-pub.org.rs This involves the use of eco-friendly solvents, catalysts, and energy sources.
For the synthesis of Schiff bases derived from 2-aminopyridine, which are precursors to more complex molecules, green methods have been developed. One study reports the synthesis of a Schiff base from 2-aminopyridine and 4-ethoxybenzaldehyde (B43997) using ethanol (B145695) and an ethanol-water mixture at room temperature, avoiding the need for reflux and harsh conditions. researchgate.net Similarly, N-benzylidenepyridine-2-amine has been synthesized using ethanol and an ethanol-water mixture at ambient temperature, with the solvent mixture providing the highest yield. ijcrcps.com These methods represent a move towards more sustainable synthetic protocols.
The use of ionic liquids as catalysts and reaction media is another green approach. For example, the synthesis of chromeno[4,3-d]pyrido[1,2-a]pyrimidin-6-ones has been achieved using an ionic liquid catalyst in a one-pot multicomponent reaction, offering advantages over traditional methods that may require harsh conditions or excessive catalyst loading. nih.gov Furthermore, the development of one-pot multicomponent reactions, such as the modified Doebner hydrogen transfer reaction for synthesizing 4-quinoline carboxylic acid in a water and ethylene (B1197577) glycol solvent system, exemplifies the application of green chemistry principles. researchgate.net
Solvent-Free and Aqueous Media Approaches in Schiff Base Synthesis from Aminopyridines
The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. The synthesis of Schiff bases, a key reaction in the functionalization of aminopyridines, has seen significant advancements in the adoption of solvent-free and aqueous media conditions, moving away from traditional volatile organic compounds. mdpi.comencyclopedia.pub
Research has demonstrated that the synthesis of Schiff bases from 2-aminopyridine and various aldehydes can be effectively carried out under solvent-free conditions, often with the assistance of grinding or microwave irradiation. bibliotekanauki.plderpharmachemica.com For instance, the reaction between p-toluidine (B81030) and o-vanillin, when ground in a mortar for a short period, yielded the corresponding imine in high yield (~96%). bibliotekanauki.pl This method offers advantages such as reduced reaction times, simpler work-up procedures, and minimized waste generation.
Aqueous media also present a viable and green alternative for Schiff base synthesis. bibliotekanauki.pl The synthesis of a novel Schiff base from 2-aminopyridine and 4-ethoxybenzaldehyde was successfully achieved by stirring in an ethanol-water (1:1 v/v) mixture at room temperature, yielding the product in 43.5% yield. ajol.info While the yield was lower compared to refluxing in ethanol (88.2%), the use of water as a co-solvent highlights a move towards more sustainable practices. ajol.inforesearchgate.net Further studies have explored the use of water suspension as a medium for synthesizing imines from isatin (B1672199) and diamines, achieving good to excellent yields. bibliotekanauki.pl
These approaches underscore a significant trend towards greener synthetic protocols for Schiff bases derived from aminopyridines, offering a comparative look at yield and efficiency.
Table 1: Comparison of Synthetic Methods for 2-Aminopyridine-4-ethoxybenzaldehyde Schiff Base ajol.inforesearchgate.net
| Method | Solvent | Conditions | Yield (%) |
| Conventional | Ethanol | Reflux, 2 hours | 88.2 |
| Green | Ethanol | Room Temp, 1 hour | 69.2 |
| Green | Ethanol-Water (1:1) | Room Temp, 1 hour | 43.5 |
Deep Eutectic Solvents in Pyridine Derivative Synthesis
Deep eutectic solvents (DESs) have emerged as promising, sustainable alternatives to traditional volatile organic compounds (VOCs) in organic synthesis. mdpi.comencyclopedia.pub These systems, typically formed from a eutectic mixture of two or more components that are solid at room temperature, offer advantages such as low cost, low toxicity, high biodegradability, and negligible vapor pressure. encyclopedia.pub
In the context of pyridine derivative synthesis, DESs have proven to be highly effective reaction media. For example, a mixture of citric acid and N,N'-dimethylurea (DMU) has been utilized as a solvent for the copper-catalyzed multicomponent reaction of 2-aminopyridine derivatives, aldehydes, and alkynes to produce imidazo[1,2-a]pyridines. mdpi.comscielo.br Notably, this reaction did not proceed in conventional solvents under the same conditions, highlighting the unique role of the DES, which acts as both a solvent and an acidic catalyst. mdpi.com
Another common DES, a combination of choline (B1196258) chloride and urea, has been successfully employed in the Groebke-Blackburn-Bienaymé reaction for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines. scielo.br This method is lauded for its mild reaction conditions and the ability to recover and reuse the DES for several cycles without a significant loss in activity. scielo.br Similarly, a DES composed of choline chloride and thiourea (B124793) has been used for the rapid, one-pot synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines, acetophenones, and N-bromosuccinimide, with reactions completing within a minute at room temperature. sciencepg.com
The versatility of DESs is further demonstrated by their application in the synthesis of other heterocyclic systems. For instance, a mixture of choline chloride and zinc chloride has been used to catalyze the synthesis of tetrahydroquinolines. encyclopedia.pub
Table 2: Examples of Deep Eutectic Solvents in Pyridine Derivative Synthesis
| Deep Eutectic Solvent | Reactants | Product | Catalyst | Reference |
| Citric Acid:DMU | 2-Aminopyridines, Aldehydes, Alkynes | Imidazo[1,2-a]pyridines | CuFeO2 | mdpi.comscielo.br |
| Choline Chloride:Urea | 2-Aminopyridines, Aldehydes, Isocyanides | Imidazo[1,2-a]pyridines | - | scielo.br |
| Choline Chloride:Thiourea | 2-Aminopyridines, Acetophenones, NBS | Imidazo[1,2-a]pyridines | - | sciencepg.com |
Microwave-Assisted Protocols for 2-Aminopyridine-Based Reactions
Microwave-assisted organic synthesis has gained significant traction as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in shorter reaction times compared to conventional heating methods. This technology has been particularly impactful in the synthesis of 2-aminopyridine derivatives.
A notable application is the microwave-assisted Knoevenagel condensation of β-halo-α,β-unsaturated aldehydes with malononitrile (B47326) and ammonium (B1175870) acetate (B1210297) to afford various 2-aminopyridine derivatives. researchgate.netsorbonne-universite.fr This protocol has been successfully employed to synthesize novel steroidal and nonsteroidal fused 2-aminopyridines. researchgate.netthieme-connect.de The advantages of this method include operational simplicity, cost-efficiency, and significantly reduced reaction times. sorbonne-universite.fr For instance, reactions that would typically take hours or even days can be completed in a matter of minutes under microwave irradiation. derpharmachemica.com
Furthermore, microwave irradiation has been effectively used in solvent-free conditions for the synthesis of imidazo[1,2-a]pyridines. The reaction of phenacyl bromides and 2-aminopyridines, catalyzed by an ionic liquid, proceeds with high efficiency and good functional group tolerance under microwave heating. derpharmachemica.com This approach provides a rapid and environmentally friendly route to these important heterocyclic compounds.
The development of multicomponent reactions under microwave assistance further expands the synthetic utility. A rapid, one-pot synthesis of 2-amino-3-cyanopyridine (B104079) derivatives has been developed using enaminones, malononitrile, and primary amines under microwave irradiation, often in solvent-free conditions. nih.gov
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridines derpharmachemica.com
| Method | Conditions | Reaction Time | Yield (%) |
| Conventional | Reflux | Days/Hours | Moderate |
| Microwave-Assisted | 100°C | Seconds | >90 |
Mechanistic Investigations of Synthetic Pathways to this compound Analogs
Understanding the reaction mechanisms underlying the synthesis of this compound analogs is crucial for optimizing reaction conditions and designing novel synthetic routes. Mechanistic studies often reveal the intricate steps involved in bond formation and rearrangement, providing valuable insights for chemists.
One well-studied pathway is the synthesis of 2-aminopyridine derivatives through a multicomponent reaction involving enaminones, malononitrile, and primary amines. The proposed mechanism suggests an initial Knoevenagel reaction between the enaminone and malononitrile to form an intermediate. nih.gov This is followed by the reaction of the primary amine at the nitrile groups, leading to an intermediate that undergoes inter-cyclization. The final step involves an aromatization to yield the 2-aminopyridine structure. nih.gov
In the synthesis of fused 2-aminopyridine derivatives from β-halovinyl aldehydes, the reaction is believed to proceed through a Knoevenagel condensation to furnish an intermediate, followed by nucleophilic substitution with ammonia (B1221849) and subsequent annulation to generate the fused ring system. researchgate.net
The synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines, aldehydes, and alkynes catalyzed by a copper-based system has also been the subject of mechanistic inquiry. thieme-connect.comthieme-connect.com These cascade reactions involve a series of steps that are facilitated by the catalyst, leading to the efficient construction of the fused heterocyclic core.
Furthermore, mechanistic studies have been conducted on the synthesis of 2-aminoquinazolinones, which share structural similarities with 2-aminopyridines. acs.org These investigations are vital for understanding the structure-activity relationships of these biologically active compounds.
A novel three-step procedure has been developed for the synthesis of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine), a compound with significant biological activity. acs.org Understanding the reaction pathway for its formation is essential for producing this and related compounds.
Chemical Reactivity and Reaction Mechanisms of 2 Aminopyridine 4 Carbaldehyde
Condensation Reactions and Schiff Base Formation from 2-Aminopyridine-4-carbaldehyde
The aldehyde functional group in this compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. This reaction is a cornerstone of imine chemistry and proceeds through the nucleophilic addition of the amine to the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule.
The general reaction can be depicted as follows:
Figure 1: General scheme of Schiff base formation from this compound.
A variety of primary amines can be employed in this reaction, leading to a diverse range of Schiff base derivatives. For instance, the reaction with substituted anilines or other aromatic amines can yield compounds with interesting electronic and structural properties. The synthesis of a Schiff base from 2-aminopyridine (B139424) and 4-ethoxybenzaldehyde (B43997) has been reported, yielding dark yellow crystals. researchgate.net While this reaction involves a different aminopyridine, the fundamental principle of Schiff base formation is the same. The reaction of 2-aminopyridine with various pyrazole-4-carbaldehyde derivatives has also been demonstrated to produce Schiff bases, which were characterized by FT-IR, 1H-NMR, and mass spectral analysis.
The formation of an imine is a reversible process that is typically catalyzed by either acid or base. nih.gov The mechanism involves two key steps:
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the partially positive carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate called a carbinolamine or hemiaminal.
Dehydration: The carbinolamine is then protonated on the oxygen atom, making it a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom leads to the formation of the C=N double bond of the imine.
Interactive Data Table: Factors Influencing Imine Stability
| Factor | Influence on Imine Stability | Example |
|---|---|---|
| Electronic Effects (Aldehyde) | Electron-withdrawing groups can stabilize the imine by delocalizing the electron density of the C=N bond. | A nitro group on the aromatic ring of the aldehyde. |
| Electronic Effects (Amine) | Electron-donating groups on the amine can increase the basicity of the imine nitrogen, potentially affecting its stability and reactivity. | An alkyl group on the amine. |
| Steric Hindrance | Bulky groups near the C=N bond can sterically hinder the approach of water, thus slowing down hydrolysis and increasing stability. | A t-butyl group on the amine or ortho to the aldehyde. |
| pH of the Medium | Imine formation is often favored under slightly acidic conditions which catalyze the dehydration step. However, strong acidic or basic conditions can promote hydrolysis. | Optimal pH for formation is often between 4 and 5. |
| Presence of Water | Water can hydrolyze the imine back to the corresponding aldehyde and amine. | Reactions are often carried out in dry solvents or with the removal of water. researchgate.net |
Oxidative Coupling and Cyclization Reactions Facilitated by the 2-Aminopyridine Moiety
The 2-aminopyridine moiety is a versatile synthon for the construction of fused heterocyclic systems, such as imidazo[1,2-a]pyridines and triazolo[1,5-a]pyridines. These reactions often proceed via an initial condensation or addition reaction followed by an oxidative cyclization. The nitrogen atoms of the 2-aminopyridine unit play a crucial role in these transformations, acting as nucleophiles to facilitate ring closure.
A common strategy involves the copper-catalyzed reaction of 2-aminopyridines with various partners. For example, the copper-catalyzed aerobic oxidative coupling between chalcones and 2-aminopyridine provides an expedient route to 3-aroylimidazo[1,2-a]pyridines. semanticscholar.org Similarly, a copper-catalyzed tandem oxidative C-H amination/cyclization of acetophenones and 2-aminopyridines has been developed for the synthesis of imidazo[1,2-a]pyridines. rsc.org
The synthesis of 1,2,4-triazolo[1,5-a]pyridines can be achieved from 2-aminopyridines and nitriles in the presence of a copper catalyst via consecutive addition and oxidative cyclization. nih.gov This reaction highlights the ability of the 2-aminopyridine moiety to participate in cascade reactions to build complex heterocyclic frameworks. In the context of this compound, the aldehyde group could first be transformed into a nitrile or another suitable functional group to participate in such cyclizations. Alternatively, the aldehyde could be used to introduce a substituent that could then participate in a subsequent cyclization reaction.
The general mechanism for these types of reactions often involves:
Coordination of the copper catalyst to the 2-aminopyridine.
Reaction with the coupling partner (e.g., alkyne, nitrile, chalcone).
Intramolecular nucleophilic attack from either the amino nitrogen or the pyridine (B92270) ring nitrogen.
An oxidative step, often involving air or another oxidant, to aromatize the newly formed ring.
Interactive Data Table: Examples of Cyclization Reactions of 2-Aminopyridines
| Reactants | Catalyst/Reagent | Product |
|---|---|---|
| 2-Aminopyridine, Chalcone | Copper(II) | 3-Aroylimidazo[1,2-a]pyridine semanticscholar.org |
| 2-Aminopyridine, Acetophenone | Copper | Imidazo[1,2-a]pyridine (B132010) rsc.org |
| 2-Aminopyridine, Nitrile | CuBr | 1,2,4-Triazolo[1,5-a]pyridine nih.gov |
| 2-Aminopyridine, Aldehyde, Alkyne | CuSO4/TsOH | Imidazo[1,2-a]pyridine nih.gov |
Nucleophilic and Electrophilic Reactivity Profiles of the Chemical Compound
The reactivity of the pyridine ring in this compound towards nucleophilic and electrophilic attack is significantly influenced by the substituents.
Nucleophilic Reactivity: The pyridine ring is generally considered electron-deficient due to the electronegativity of the nitrogen atom. This makes it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. uoanbar.edu.iq In this compound, the presence of the electron-donating amino group at the 2-position would increase the electron density of the ring, making it less reactive towards nucleophiles compared to unsubstituted pyridine. However, the 4-position is occupied by the carbaldehyde group. The 6-position remains a potential site for nucleophilic attack. Nucleophilic aromatic substitution (SNAr) reactions are possible if a suitable leaving group is present on the ring. For instance, SNAr reactions have been studied on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, a related heterocyclic system. mdpi.com
Electrophilic Reactivity: The pyridine nitrogen deactivates the ring towards electrophilic aromatic substitution by withdrawing electron density. uoanbar.edu.iq When protonated under acidic conditions, the deactivating effect is even stronger. The amino group at the 2-position is an activating, ortho-, para-directing group. In this case, it would direct incoming electrophiles to the 3- and 5-positions. The carbaldehyde group at the 4-position is a deactivating, meta-directing group. Its influence would further deactivate the ring but would also direct incoming electrophiles to the 3- and 5-positions. Therefore, electrophilic substitution on this compound is expected to be challenging but would likely occur at the 3- and/or 5-positions. For example, the chlorination of 2-aminopyridine in the presence of sulfuric acid leads to the formation of 2-amino-5-chloropyridine, demonstrating electrophilic substitution at the 5-position. brainly.com
Interactive Data Table: Predicted Reactivity of this compound
| Position on Pyridine Ring | Predicted Reactivity towards Electrophiles | Predicted Reactivity towards Nucleophiles | Reasoning |
|---|---|---|---|
| C-3 | Activated | Deactivated | Ortho to the activating amino group and meta to the deactivating carbaldehyde group. |
| C-5 | Activated | Deactivated | Para to the activating amino group and meta to the deactivating carbaldehyde group. |
| C-6 | Deactivated | Activated | Ortho to the ring nitrogen, making it electron-deficient. |
Proton Transfer Dynamics and Tautomerism Studies in Aminopyridine Systems
2-Aminopyridine and its derivatives can exist in two tautomeric forms: the amino form and the imino form. This is a type of proton transfer tautomerism where a proton moves from the exocyclic amino group to the ring nitrogen.
Figure 2: Amino-imino tautomerism in 2-aminopyridine.
For 2-aminopyridine itself, the amino tautomer is known to be the more stable form in the ground state. oup.com However, the tautomeric equilibrium can be influenced by factors such as substitution, solvent, and photoexcitation. researchgate.netnih.gov
Computational studies on substituted 2-aminopyridines have provided quantitative insights into the energetics of this tautomerism. For 2-amino-4-methylpyridine, density functional theory (DFT) calculations have shown the canonical amino structure to be significantly more stable than the imino tautomer. nih.gov The energy difference was calculated to be 13.60 kcal/mol. nih.gov The same study calculated the activation energy for the proton transfer process to be 44.81 kcal/mol. nih.gov
While specific computational studies on this compound are not available in the searched literature, it is expected that the amino tautomer would also be the more stable form. The electron-withdrawing nature of the carbaldehyde group at the 4-position would likely influence the electron density distribution in the ring and could have a minor effect on the relative energies of the tautomers and the barrier to proton transfer.
Photoinduced tautomerism has also been observed in aminopyridine systems. Irradiation with UV light can promote the conversion of the more stable amino tautomer to the less stable imino tautomer in a low-temperature matrix. nih.gov The reverse reaction can then be induced by irradiation with longer wavelength light. nih.gov Studies on 2-aminopyrimidine (B69317) derivatives with acetic acid have also shown that double proton transfer can occur in the excited state, leading to the formation of an imino tautomer. nih.gov
Interactive Data Table: Calculated Energies for Tautomerism of 2-Amino-4-methylpyridine nih.gov
| Species | Relative Energy (kcal/mol) |
|---|---|
| Amino Tautomer (most stable) | 0.00 |
| Imino Tautomer (trans) | 13.60 |
| Imino Tautomer (cis) | 16.36 |
| Transition State for Proton Transfer | 44.81 |
Coordination Chemistry of 2 Aminopyridine 4 Carbaldehyde As a Ligand
Ligand Design and Denticity Considerations (Monodentate vs. Bidentate Coordination) of Aminopyridines
The versatility of aminopyridine ligands stems from their flexible binding capabilities. vot.pl Denticity, which describes the number of donor atoms in a ligand that bind to a central metal ion, is a key consideration in ligand design. wikipedia.org Ligands can be classified as monodentate if they bind through one donor atom or polydentate (e.g., bidentate, tridentate) if they bind through multiple atoms. wikipedia.orglibretexts.org
Aminopyridines exhibit various coordination modes:
Monodentate Coordination : In its simplest form, an aminopyridine ligand can coordinate to a metal center through the more basic pyridine (B92270) nitrogen atom, acting as a monodentate ligand. mdpi.com This η¹-coordination is common, particularly when the metal fragment is not suited to accept more electrons. mdpi.com Coordination through the weaker amino nitrogen is less common. mdpi.com
Bidentate Coordination : Aminopyridines can also act as bidentate ligands. This can occur in a chelating fashion, where both the pyridine and amino nitrogens bind to the same metal center. More frequently, they act as bridging ligands, connecting two different metal centers via the N-pyridyl and N-amino donor atoms. mdpi.com
For 2-Aminopyridine-4-carbaldehyde, the presence of the aldehyde group at the 4-position introduces additional possibilities. The ligand could potentially coordinate in a bidentate manner using the pyridine nitrogen and the carbonyl oxygen. Furthermore, it can be used to synthesize Schiff base ligands, which dramatically expands its coordination possibilities, often leading to bidentate (N,N), (N,O) or tridentate (N,N,O) chelation.
The choice between monodentate and bidentate coordination is influenced by several factors, including the steric and electronic properties of the ligand, the nature of the metal ion, and the reaction conditions. mdpi.comvot.pl
Synthesis and Characterization of Metal Complexes Featuring this compound Ligands
The synthesis of metal complexes with aminopyridine-based ligands typically involves the reaction of the ligand with a metal salt in a suitable solvent. While specific studies on this compound are not extensively detailed in the provided literature, the general methods for related aminopyridine and pyridine-carbaldehyde systems serve as a clear blueprint. For instance, Schiff base ligands derived from the condensation of 2-aminopyridine (B139424) with aldehydes are readily complexed with various metal ions. proquest.comorientjchem.org A common synthetic route involves dissolving the ligand and the metal salt (e.g., chloride, nitrate, or acetate (B1210297) salts) in a solvent like ethanol (B145695) or methanol, followed by stirring at room or elevated temperature. scirp.orgscirp.org
Aminopyridine ligands have been successfully used to synthesize a wide range of transition metal complexes. pvpcollegepatoda.org
Co(II), Ni(II), and Cu(II) Complexes : Numerous studies report the synthesis of Co(II), Ni(II), and Cu(II) complexes with Schiff bases derived from 2-aminopyridine. proquest.comorientjchem.org These complexes often exhibit octahedral or distorted octahedral geometries. scirp.org For example, complexes of a Schiff base from 2-aminopyridine and o-vanillin were synthesized and characterized, demonstrating the straightforward nature of these reactions. orientjchem.org
Zn(II) Complexes : Zinc(II) complexes with 4-aminopyridine (B3432731) and other ligands have been synthesized and structurally characterized. researchgate.net Given the coordinating ability of the pyridine and amino groups, this compound is expected to form stable complexes with Zn(II).
Cu(II) Complexes : Copper(II) complexes featuring pyridine-2-carbaldehyde have been prepared, highlighting the reactivity of the carbaldehyde functionality in coordination chemistry. rsc.orgrsc.org Copper atoms in complexes with aminopyridine ligands can adopt square planar or square pyramidal coordination geometries. nih.gov
Ag(I) and Pd(II) Complexes : While less common in the provided sources, silver and palladium are known to form complexes with N-donor heterocyclic ligands. pvpcollegepatoda.org Palladium(II) compounds, in particular, have garnered attention for various applications. pvpcollegepatoda.org A silver(I) coordination polymer incorporating 2-aminopyridine has been synthesized via mechanochemical methods. researchgate.net
Characterization of these complexes is typically achieved through a combination of elemental analysis, molar conductivity measurements, magnetic susceptibility, and various spectroscopic techniques. scirp.orgnih.gov Molar conductivity values help determine if the complexes are electrolytic or non-electrolytic in nature. scirp.org
Spectroscopic and Structural Elucidation of Metal-Ligand Interactions (e.g., X-ray Diffraction, NMR, IR, UV-Vis, ESR)
A suite of analytical techniques is employed to rigorously define the structure and nature of metal-ligand bonding in complexes of this compound and its analogs.
X-ray Diffraction : Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of these complexes. nih.gov It provides precise information on bond lengths, bond angles, coordination geometry (e.g., octahedral, square pyramidal, tetrahedral), and intermolecular interactions like hydrogen bonding. mdpi.comnih.gov For example, analysis of various copper(II) and cadmium(II) aminopyridine complexes revealed 1D and 3D crystal structures and detailed the coordination environment around the metal centers. nih.gov
Infrared (IR) Spectroscopy : IR spectroscopy is a powerful tool for identifying which donor atoms of the ligand are involved in coordination. istanbul.edu.tr The coordination of the pyridine ring nitrogen is typically confirmed by an upward shift in the frequency of ring breathing modes. istanbul.edu.tr For Schiff base complexes derived from 2-aminopyridine, a shift in the ν(C=N) (azomethine) band to a lower frequency indicates its coordination to the metal ion. proquest.comorientjchem.org The disappearance of the ligand's ν(O-H) band and the appearance of new bands at lower frequencies, attributable to ν(M-N) and ν(M-O) vibrations, provide direct evidence of chelation. orientjchem.org For this compound, a shift in the ν(C=O) band would be indicative of the carbonyl group's involvement in bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy is used to characterize the ligand and its diamagnetic complexes in solution. impactfactor.org Upon complexation, chemical shifts of protons near the coordination sites are affected. For instance, the signal for the azomethine proton in Schiff base ligands shifts upon coordination, and the aromatic proton signals also show changes. proquest.comorientjchem.org
UV-Visible (UV-Vis) Spectroscopy : Electronic absorption spectroscopy provides insights into the electronic structure and geometry of the metal complexes. The d-d transitions observed in the visible region are characteristic of the coordination environment around the transition metal ion. For example, the electronic spectra of Cu(II) complexes can suggest a square planar or distorted octahedral geometry, often affected by Jahn-Teller distortion. orientjchem.org
Electron Spin Resonance (ESR) Spectroscopy : For paramagnetic complexes, such as those of Cu(II) or Mn(II), ESR (or Electron Paramagnetic Resonance, EPR) spectroscopy is highly informative. nih.gov The technique provides information about the electronic environment of the unpaired electron, which can be used to infer the geometry of the complex. nih.govmdpi.com
| Technique | Observation | Implication for Metal-Ligand Interaction |
| IR Spectroscopy | Shift in pyridine ring vibrations | Coordination via pyridine nitrogen istanbul.edu.tr |
| Shift in ν(C=N) of Schiff base | Coordination via azomethine nitrogen orientjchem.org | |
| Shift in ν(C=O) | Coordination via carbonyl oxygen | |
| Appearance of new ν(M-N), ν(M-O) bands | Direct evidence of metal-ligand bond formation orientjchem.org | |
| ¹H NMR | Downfield/upfield shift of ligand protons | Confirmation of complexation in solution proquest.com |
| UV-Vis | Position and intensity of d-d transition bands | Determination of coordination geometry orientjchem.org |
| X-ray Diffraction | Bond distances and angles | Definitive structural elucidation and geometry nih.gov |
Supramolecular Assemblies and Coordination Polymers Utilizing Aminopyridine Ligands
Aminopyridine ligands are excellent building blocks for constructing supramolecular architectures and coordination polymers. mdpi.comrsc.org These extended structures are formed through the self-assembly of metal ions and ligands, held together by coordination bonds and stabilized by non-covalent interactions. mdpi.com
The amino group of aminopyridines is a key functional group for forming robust hydrogen bonds, such as N-H···O and N-H···N, which play a crucial role in linking individual complex units into one-, two-, or three-dimensional networks. mdpi.comnih.gov Aromatic π-stacking interactions between the pyridyl rings also contribute significantly to the stability of these supramolecular assemblies. mdpi.comanalis.com.my
The structure of this compound, with its hydrogen bond donor (NH₂) and acceptor (C=O, N-pyridine) sites, makes it an ideal candidate for creating complex hydrogen-bonded networks. These interactions can direct the assembly of coordination polymers, influencing their final topology and properties. mdpi.com Researchers have successfully used aminopyridine ligands to create diverse structures, from simple dimers to extended 1D chains and 2D layers. mdpi.comnih.gov These materials are of interest for their potential applications in areas such as catalysis and materials science. mdpi.comnih.govresearchgate.net
Theoretical Insights into Metal-Ligand Bonding and Electronic Structure in Coordination Compounds
Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the nature of metal-ligand bonding and the electronic properties of coordination compounds. acs.orgbrahmanandcollege.org.in These computational methods complement experimental data and help rationalize observed structures and reactivities. researchgate.net
For aminopyridine complexes, theoretical studies have been used to:
Optimize Geometries : Calculations can predict the most stable coordination geometry of a complex, which can then be compared with experimental results from X-ray crystallography. acs.org
Analyze Metal-Ligand Bonding : DFT can be used to analyze the molecular orbitals involved in the metal-ligand bond, quantifying the contributions from donor and acceptor interactions. researchgate.net
Calculate Spectroscopic Properties : Theoretical methods can simulate IR and NMR spectra, aiding in the assignment of experimental bands and signals. researchgate.net
Determine Electronic Properties : Key quantum chemical descriptors like the HOMO-LUMO energy gap, chemical hardness, and electronegativity can be calculated. scirp.org These values help in understanding the chemical reactivity and stability of the complexes and can be correlated with their biological activities. scirp.org
By applying these theoretical tools to complexes of this compound, a more complete picture of their electronic structure and bonding characteristics can be achieved, guiding the design of new complexes with desired properties. acs.org
Theoretical and Computational Studies of 2 Aminopyridine 4 Carbaldehyde and Its Derivatives
Quantum Chemical Calculations (DFT, Ab Initio) on 2-Aminopyridine-4-carbaldehyde Analogues
Quantum chemical calculations are instrumental in elucidating the fundamental properties of pyridine (B92270) derivatives. By applying methods like DFT and ab initio calculations, researchers can model molecular behavior with high accuracy, offering predictive power that complements experimental findings. Studies on analogues such as various aminopyridines and pyridine carboxaldehydes provide a framework for understanding the properties of this compound.
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)
The electronic structure of a molecule governs its chemical behavior. Analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.
For aminopyridine analogues, the HOMO is typically localized on the amino group and the pyridine ring, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, is often distributed over the pyridine ring, highlighting its susceptibility to nucleophilic attack. The presence of a carbaldehyde group, an electron-withdrawing group, is expected to lower the energy of the LUMO, thereby increasing the molecule's reactivity towards nucleophiles.
Charge distribution analysis, often calculated using methods like Mulliken population analysis, reveals the partial charges on each atom within the molecule. In aminopyridine systems, the nitrogen atom of the pyridine ring and the nitrogen of the amino group typically exhibit negative charges, while the hydrogen atoms of the amino group and the carbon atoms of the ring carry partial positive charges. researchgate.net This charge distribution is crucial for understanding intermolecular interactions and the molecule's electrostatic potential.
Table 1: Calculated Frontier Molecular Orbital Energies for Pyridine Analogues
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| Quinoline (B57606) | DFT/6-31+G(d,p) | -6.646 | -1.816 | 4.83 |
| 4-aminopyrazolo[3,4-d]pyrimidine | HF/6-31+G** | - | - | - |
This table presents data for analogous compounds to illustrate typical FMO energy values. chemicalbook.comresearchgate.netirjweb.com
Conformational Analysis and Stability of Pyridinecarboxaldehydes
The conformational landscape of pyridinecarboxaldehydes is influenced by the orientation of the carbaldehyde group relative to the pyridine ring. Theoretical calculations have shown that for 2- and 3-formyl pyridine, the cis and trans conformers have distinct energies, with one being more stable. nih.govaloki.hu For instance, 2-formyl pyridine and 3-formyl pyridine are predicted to exist predominantly in the cis conformation. aloki.hu The rotational barrier between these conformers can also be calculated, providing insight into the molecule's flexibility.
For 4-pyridinecarboxaldehydes, the two planar structures are equivalent, and the energy barrier for rotation of the formyl group has been computationally determined. aloki.hu The presence of an amino group at the 2-position in this compound can be expected to influence the conformational preference and rotational barriers through electronic effects and potential intramolecular hydrogen bonding. A potential energy surface scan can identify the most stable conformers. nih.gov
Molecular Electrostatic Potential (MEP) Mapping of Aminopyridine-Based Systems
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. mdpi.com The MEP map uses a color scale to represent the electrostatic potential on the electron density surface. Red regions indicate negative potential (electron-rich areas), which are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor areas), which are prone to nucleophilic attack. Green areas denote neutral potential.
In aminopyridine-based systems, the MEP maps typically show negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of a carbonyl group, identifying them as sites for electrophilic interaction. researchgate.net The hydrogen atoms of the amino group usually exhibit a positive potential, making them potential hydrogen bond donors. The MEP analysis for this compound would likely highlight the nucleophilic character of the pyridine nitrogen and the carbonyl oxygen, and the electrophilic character of the aldehyde carbon.
Reactivity Descriptors and Mechanistic Predictions for this compound Transformations
Conceptual DFT provides a range of reactivity descriptors that quantify the reactivity of molecules. Global descriptors like chemical potential, hardness, and electrophilicity are derived from the HOMO and LUMO energies and provide a general measure of a molecule's reactivity. scielo.org.mx
Local reactivity descriptors, such as the Fukui function, identify the most reactive sites within a molecule. The Fukui function, f(r), indicates the change in electron density at a specific point when an electron is added to or removed from the system. hackernoon.com A high value of f+(r) points to a site susceptible to nucleophilic attack, while a high f-(r) indicates a site prone to electrophilic attack. hackernoon.com For a molecule like this compound, Fukui function analysis would be crucial in predicting the regioselectivity of its reactions, for example, in Schiff base formation or other condensation reactions. researchgate.net These descriptors are instrumental in predicting the mechanisms of chemical transformations. nih.gov
Table 2: Conceptual DFT Reactivity Descriptors (Illustrative)
| Descriptor | Formula | Interpretation |
|---|---|---|
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Tendency of electrons to escape |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons |
| Fukui Function (f⁺) | ρ_(N+1)(r) - ρ_N(r) | Susceptibility to nucleophilic attack |
This table provides the general formulas and interpretations of common reactivity descriptors.
Spectroscopic Parameter Prediction and Validation Through Computational Methods
Computational methods are widely used to predict spectroscopic parameters such as vibrational frequencies (IR and Raman) and NMR chemical shifts. nih.gov DFT calculations can provide theoretical vibrational spectra that, when compared with experimental data, allow for a detailed assignment of vibrational modes. nih.gov Calculated harmonic frequencies are often scaled to better match experimental anharmonic frequencies. uc.pt
Similarly, theoretical NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov Comparing calculated and experimental NMR spectra aids in the structural elucidation of newly synthesized compounds. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. nih.gov For aminopyridine derivatives, computational spectroscopy has been successfully applied to assign complex spectra and confirm molecular structures. researchgate.net
Table 3: Predicted Vibrational Frequencies for Pyridine Carboxaldehyde Analogues
| Vibrational Mode | 2-Pyridinecarboxaldehyde (cm⁻¹) | 3-Pyridinecarboxaldehyde (cm⁻¹) | 4-Pyridinecarboxaldehyde (cm⁻¹) |
|---|---|---|---|
| C=O stretch | ~1700-1730 | ~1700-1730 | ~1700-1730 |
| C-H (aldehyde) stretch | ~2700-2850 | ~2700-2850 | ~2700-2850 |
| Pyridine ring stretch | ~1580-1610 | ~1580-1610 | ~1580-1610 |
Note: The N-H stretch is an expected value for an aminopyridine and not directly from the pyridine carboxaldehyde study. The data for pyridine carboxaldehydes are generalized from computational studies. nih.gov
Structure Activity Relationship Sar Studies of 2 Aminopyridine 4 Carbaldehyde Analogs
Design Principles for Modulating Biological Activity through Structural Modifications of 2-Aminopyridine (B139424) Scaffolds
One fundamental design principle involves the strategic placement of substituents on the pyridine (B92270) ring to modulate the electronic environment and steric bulk. The nitrogen atom in the pyridine ring and the exocyclic amino group are key interaction points, and their basicity and hydrogen-bonding capacity can be fine-tuned through the introduction of electron-donating or electron-withdrawing groups at various positions. nih.gov For instance, modifications to the 2-aminopyridine head are often retained during optimization to maintain crucial interactions with the target. nih.gov
Furthermore, the simple and low molecular weight design of the 2-aminopyridine moiety is advantageous in drug discovery programs as it allows for the synthesis of molecules with a reduced likelihood of producing toxic metabolites. rsc.org This inherent simplicity provides a solid foundation for building complexity in a controlled manner to achieve desired pharmacological effects. rsc.org
Impact of Substituent Effects on the Bioactivity Profile of 2-Aminopyridine Derivatives
The nature and position of substituents on the 2-aminopyridine ring have a profound impact on the biological activity of its derivatives. Even minor structural variations can lead to significant changes in potency and selectivity. nih.gov
For instance, in the context of antibacterial activity, the position of a substituent on the pyridine ring can be a critical determinant of efficacy. Studies have shown that substitution at the 4th position of the pyridine ring can lead to greater fungicidal and bactericidal activity compared to substitutions at the 3rd or 6th positions. researchgate.net The introduction of a methyl group at the 4th position has been shown to improve fungal inhibition compared to a derivative substituted at the 3rd position. researchgate.net
The electronic properties of the substituents also play a crucial role. A suite of 2-aminopyridine compounds with varying electronegativity of substituents on the aromatic ring were synthesized to test their inhibitory activity against enzymes of the glyoxylate (B1226380) shunt in Pseudomonas aeruginosa. nih.gov This systematic variation allows for the exploration of how electron density at different parts of the molecule influences target engagement.
The tables below summarize the impact of different substituents on the biological activity of 2-aminopyridine derivatives based on various studies.
| Compound Series | Substituent Modification | Observed Impact on Bioactivity | Reference |
|---|---|---|---|
| Antifungal/Antibacterial 2-Aminopyridines | Substitution at position 4 vs. positions 3 and 6 | Position 4 substitution showed greater fungicidal and bactericidal activity. | researchgate.net |
| Antifungal 2-Aminopyridines | Methyl group at position 4 vs. position 3 | Improved fungal inhibition with the 4-methyl derivative. | researchgate.net |
| Glyoxylate Shunt Inhibitors | Varying electronegativity of substituents on the aromatic ring | Modulated inhibitory activity against ICLPa and MSPa enzymes. | nih.gov |
| Neuronal Nitric Oxide Synthase (nNOS) Inhibitors | Truncation of a fluorobenzene (B45895) linker and reattachment of the aliphatic tail amine directly to the 2-aminopyridine head | Reduced the number of rotatable bonds, leading to compounds with excellent potency. | nih.gov |
| β-Glucuronidase Inhibitors | Increasing alkoxy chain length at the 4-position of a phenyl ring substituent | Alkoxy chain length was found to be important for inhibitory activity. | mdpi.com |
| β-Glucuronidase Inhibitors | Increasing alkyl chain length (methyl to butyl) at C-4 of a phenyl ring substituent | Longer alkyl chains (ethyl and butyl) showed inhibitory activity while the methyl substituent was inactive. | mdpi.com |
Pharmacophore Identification and Optimization for 2-Aminopyridine-Based Compounds
Pharmacophore modeling is a crucial tool in drug discovery that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. For 2-aminopyridine-based compounds, the scaffold itself often constitutes a key part of the pharmacophore, with the pyridine nitrogen and the exocyclic amino group acting as crucial hydrogen bond acceptors and donors, respectively. researchgate.net
The identification of a pharmacophore model for a series of 2-aminopyridine derivatives allows for the rational design of new analogs with improved potency and selectivity. This involves understanding the key interactions between the ligand and its target protein. For example, in the development of Janus kinase 2 (JAK2) inhibitors, multifaceted strategies including 3D-QSAR and molecular docking were used to investigate the binding behavior of 2-aminopyridine derivatives. figshare.com These studies can highlight key interacting residues within the active site of the target enzyme. figshare.com
Once a pharmacophore model is established, optimization strategies can be employed. These may include:
Conformational constraint: Introducing rigid elements or reducing the number of rotatable bonds in a flexible side chain can lock the molecule in a more bioactive conformation, potentially increasing potency. nih.gov
Bioisosteric replacement: Replacing certain functional groups with others that have similar steric and electronic properties can improve pharmacokinetic properties or introduce novel interactions with the target.
Fine-tuning electronic properties: As discussed earlier, modifying substituents on the pyridine ring can alter the electronic distribution and basicity of the core, leading to optimized interactions.
For instance, in the development of antibacterial agents, the presence of a cyclohexylamine (B46788) moiety was found to be crucial for activity in a series of 2-aminopyridine compounds. nih.gov This suggests that this group is a key pharmacophoric feature for the observed antibacterial effect. Further optimization could involve exploring other cyclic amines or modifying the linker connecting it to the 2-aminopyridine core.
Scaffold Hopping Strategies for Novel Analog Development in Drug Discovery
Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the central core of a known active compound with a structurally different scaffold while maintaining the key pharmacophoric features responsible for biological activity. uniroma1.it This approach can lead to the discovery of novel chemical series with improved properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or the ability to circumvent existing patents. uniroma1.it
The 2-aminopyridine scaffold can serve as either the starting point for a scaffold hop or the resulting novel scaffold. For example, researchers have successfully employed a scaffold hopping strategy to generate new aryl 2-aminopyrimidine (B69317) analogs that inhibit biofilm formation by methicillin-resistant Staphylococcus aureus (MRSA). nih.gov In this case, the 2-aminoimidazole (2-AI) heterocycle of a known anti-biofilm agent was replaced with a 2-aminopyrimidine (2-AP) scaffold. nih.gov This change, which removes a hydrogen bond donating group and increases the ring size, led to the development of compounds with comparable or improved activity. nih.gov
Another example involves the development of imidazo[1,2-a]pyridin-3-one derivatives as anticancer agents through an iterative scaffold-hopping strategy. mdpi.com This approach started from a different class of compounds and led to the identification of the imidazo-pyridinone bicyclic system as a promising scaffold. mdpi.com
Key considerations for successful scaffold hopping include:
Preservation of key interactions: The new scaffold must be able to orient the essential pharmacophoric groups in a similar spatial arrangement to the original molecule to maintain binding to the biological target.
Physicochemical properties: The new scaffold should ideally lead to improved drug-like properties, such as better solubility or metabolic stability.
Synthetic accessibility: The novel scaffold should be readily synthesizable to allow for the efficient generation of a library of analogs for further testing. mdpi.com
The following table provides examples of scaffold hopping strategies involving scaffolds related to 2-aminopyridine.
| Original Scaffold | New Scaffold | Biological Target/Activity | Outcome | Reference |
|---|---|---|---|---|
| 2-Aminoimidazole (2-AI) | 2-Aminopyrimidine (2-AP) | MRSA Biofilm Inhibition | Generated new aryl 2-AP analogs with anti-biofilm activity. | nih.gov |
| Aurones (natural products) | Imidazo[1,2-a]pyridin-3-one | Anticancer (TopoII-inhibitory) | Developed diaza aurone (B1235358) analogues with interesting antiproliferative and TopoII-inhibitory activities. | mdpi.com |
| Imidazopyridine | 1,2,4-Triazolopyridine | Metabolic Stability | The scaffold hopped analog showed improved metabolic stability in human liver microsomes by blocking a metabolism site. | |
| Phenyl | Pyridyl or Pyrimidyl | Metabolic Stability | Increased metabolic stability and enhanced half-life by adding nitrogen atoms to the aromatic system. |
Advanced Research Applications of 2 Aminopyridine 4 Carbaldehyde in Diverse Fields
Medicinal Chemistry and Drug Discovery Research
The structural framework of 2-aminopyridine (B139424) is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents. nih.gov Its derivatives are noted for a wide array of biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties. nih.govmdpi.com The presence of the aldehyde group at the 4-position in 2-aminopyridine-4-carbaldehyde offers a reactive site for the synthesis of a diverse range of derivatives, making it a valuable starting material for developing novel therapeutic compounds.
Development of Therapeutic Agents Based on this compound Scaffolds
The versatility of the this compound structure has been leveraged by researchers to synthesize a variety of derivatives with potential applications across different disease areas. By modifying the core structure, scientists aim to enhance potency, selectivity, and pharmacokinetic properties, leading to the development of new chemical entities for therapeutic intervention.
Derivatives of aminopyridine have been investigated as potential anticancer agents. nih.gov The aldehyde functional group is particularly useful for synthesizing complex molecules like thiosemicarbazones, which have shown significant antineoplastic activity. nih.gov
Research into thiosemicarbazone derivatives of aminopyridine-2-carboxaldehyde has identified potent compounds with significant anticancer effects. nih.govnih.gov For instance, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone and 3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone demonstrated notable activity against L1210 leukemia in mice. nih.gov These compounds yielded high T/C (Treated vs. Control) percentage values, indicating a significant increase in the lifespan of treated mice, with some studies reporting long-term survivors. nih.gov Further studies on related compounds, such as 5-(alkylamino)pyridine-2-carboxaldehyde thiosemicarbazones, also showed significant prolongation of survival time in L1210 leukemia-bearing mice. nih.gov
In vitro studies have explored the cytotoxic activities of 2-aminopyridine derivatives against various cancer cell lines. nih.gov For example, certain amino acid conjugates of 2-aminopyridine have been evaluated against both parent (A2780) and cisplatin-resistant (A2780CISR) ovarian cancer cell lines, with some derivatives showing promising inhibition in the resistant cell lines. nih.gov The antiproliferative activity of related heterocyclic cores has also been tested against cell lines for pancreatic cancer (Panc1), colon cancer (HCT116), and lung cancer (A549). mdpi.comarabjchem.org
The mechanism of action for many of these compounds involves the inhibition of key cellular processes. Thiosemicarbazone derivatives, in particular, are known to inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair, thereby halting cell proliferation. nih.govnih.gov
Table 1: Anticancer and Antiproliferative Activity of 2-Aminopyridine Derivatives
| Compound/Derivative | Cancer Model/Cell Line | Key Findings | Reference |
| 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone | L1210 Leukemia (in vivo) | Produced a % T/C value of 246 and 40% long-term survivors. | nih.gov |
| 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone | L1210 Leukemia (in vivo) | Produced a % T/C value of 255 and 40% long-term survivors. | nih.gov |
| 2-Aminopyridine-amino acid conjugate (S6c) | A2780CISR (Cisplatin-resistant ovarian cancer) | Showed promising inhibition in cisplatin-resistant cells. | nih.gov |
| 5-(Ethylamino)pyridine-2-carboxaldehyde thiosemicarbazone | L1210 Leukemia (in vivo) | Resulted in an optimum % T/C value of 204. | nih.gov |
| Sn(II) pyridine-2-carboxaldehyde thiosemicarbazone complex (C5) | Various cancer cells (in vitro) | Exhibited high cytotoxicity; suppressed angiogenesis and metastasis. | rsc.org |
The 2-aminopyridine scaffold is a key component in the synthesis of novel antimicrobial agents. nih.gov Researchers have developed multicomponent one-pot reactions to efficiently synthesize a variety of 2-aminopyridine derivatives to test against panels of microorganisms. nih.govnih.gov
Studies have shown that certain 2-amino-3-cyanopyridine (B104079) derivatives possess significant antibacterial potency, particularly against Gram-positive bacteria. nih.govnih.gov For example, one derivative, compound 2c in a specific study, demonstrated high activity against Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values recorded at 0.039 µg·mL⁻¹. nih.gov The antimicrobial activity appears to be influenced by the specific substitutions on the pyridine (B92270) ring. nih.gov
In the realm of antiviral research, derivatives built from related heterocyclic structures have shown promise. While not always directly synthesized from this compound, the broader class of pyrimidine (B1678525) and pyridine compounds has been explored for antiviral applications. nih.govmdpi.comnih.gov For instance, certain 4,7-disubstituted pyrimido[4,5-d]pyrimidines, which can be derived from aminopyrimidine precursors, have demonstrated intriguing antiviral activity against human coronaviruses HCoV-229E and HCoV-OC43. mdpi.com Other research has focused on synthesizing pyrimidine thioglycoside analogs as potential agents against SARS-COV-2 and the avian influenza H5N1 virus. nih.gov
Table 2: Antimicrobial Activity of 2-Aminopyridine Derivatives
| Compound/Derivative | Target Microorganism | Activity Metric (MIC) | Reference |
| 2-Amino-3-cyanopyridine derivative (Compound 2c) | Staphylococcus aureus | 0.039 µg·mL⁻¹ | nih.gov |
| 2-Amino-3-cyanopyridine derivative (Compound 2c) | Bacillus subtilis | 0.039 µg·mL⁻¹ | nih.gov |
| Pyrimido[4,5-d]pyrimidine derivative (Compound 7f) | Human Coronavirus 229E (HCoV-229E) | Exhibited remarkable efficacy. | mdpi.com |
| Pyrimidine thioglycoside (Compound 6f) | SARS-COV-2 | IC₅₀ = 15.41 µmol | nih.gov |
The 2-aminopyridine structure is a recognized precursor for compounds with anti-inflammatory properties. nih.gov The mechanism of action for these agents is often associated with the inhibition of key inflammatory mediators. nih.gov Pyrimidine derivatives, which are structurally related, are known to exhibit anti-inflammatory effects by inhibiting prostaglandin (B15479496) E2 (PGE2), nitric oxide (NO), and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). nih.gov
Research on 4-aminopyridine (B3432731) has shown it can attenuate inflammation in burn injury models by significantly reducing the expression of pro-inflammatory cytokines like IL-1β and TNF-α, while simultaneously increasing anti-inflammatory markers such as CD206 and IL-10. researchgate.net Similarly, studies on other related heterocyclic compounds, such as 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives, have demonstrated anti-inflammatory activity by reversing elevated levels of pro-inflammatory cytokines and mediators like COX-2 and PGE2. nih.gov
In vivo animal models, such as the carrageenan-induced paw edema test in rats, are commonly used to screen for anti-inflammatory activity. alliedacademies.org Studies on novel carboxamides derived from quinoline (B57606) have identified compounds with significant anti-inflammatory effects comparable to the standard drug diclofenac (B195802) sodium. alliedacademies.org These findings suggest that derivatives of this compound could be promising candidates for the development of new anti-inflammatory agents.
Table 3: Anti-inflammatory Activity of Aminopyridine and Related Derivatives
| Compound/Derivative | Model/Assay | Key Findings | Reference |
| 4-Aminopyridine | Burn Injury Model | Reduced pro-inflammatory cytokines (IL-1β, TNF-α); increased anti-inflammatory markers (IL-10). | researchgate.net |
| 2-Amino-tetrahydrobenzo[b]thiophene derivatives | LPS-stimulated RAW 264.7 cells | Reversed elevated levels of IL-1β, IL-6, TNF-α, and COX-2. | nih.gov |
| 2-Phenyl quinoline-4-carboxamide (Compound 5) | Carrageenan-induced paw edema | Showed significant anti-inflammatory activity comparable to diclofenac sodium. | alliedacademies.org |
Aminopyridines have been investigated for their therapeutic potential in various neurological diseases. nih.gov Their primary mechanism often involves the blockade of voltage-gated potassium channels, which can enhance impulse conduction in demyelinated axons, a property utilized in treatments for multiple sclerosis. nih.govresearchgate.net Beyond symptomatic relief, there is growing evidence for the neuroprotective properties of aminopyridine structures. nih.gov
In the context of Alzheimer's disease, derivatives of pyridine-4-carbaldehyde have been evaluated as multi-target ligands. nih.gov Research has shown that hydrazone derivatives of pyridine-4-carbaldehyde can inhibit key enzymes implicated in the pathophysiology of Alzheimer's, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase (BACE1). nih.gov The inhibition of cholinesterases helps to maintain levels of the neurotransmitter acetylcholine, while BACE1 inhibition reduces the production of β-amyloid plaques. nih.gov
Furthermore, related heterocyclic structures like pyrimidopyrimidines have been identified as promising neuroprotective and antioxidant agents that also exhibit potent inhibition of Aβ self-aggregation. mdpi.com These multifunctional agents represent a promising strategy for developing treatments for complex neurodegenerative disorders.
Table 4: Activity of Pyridine Derivatives in Neurological Disorder Research
| Compound/Derivative | Target/Model | Activity Metric (Kᵢ / Effect) | Reference |
| Hydrazone of Pyridoxal and 2,4-dinitrophenylamine (Compound 2) | Acetylcholinesterase (AChE) | Kᵢ = 16 µM | nih.gov |
| Hydrazone of Pyridine-4-carbaldehyde and 4-fluorophenylamine (Compound 8) | Acetylcholinesterase (AChE) | Most potent AChE inhibitor among pyridine-4-carbaldehyde derivatives tested. | nih.gov |
| N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines (Compounds 4g, 4i, 4j) | Aβ Self-Aggregation | Potent inhibition of Aβ self-aggregation. | mdpi.com |
| 4-Aminopyridine (4-AP) | Demyelinated Axons | Enhances nerve impulse conduction. | nih.govnih.gov |
The 2-aminopyridine scaffold is a versatile starting point for designing potent and selective inhibitors of various enzymes and receptors, which are critical targets in drug discovery.
Derivatives have been shown to act as dual inhibitors of consecutive enzymes in a metabolic pathway. nih.gov Specifically, certain 2-aminopyridine analogs were found to inhibit both isocitrate lyase (ICL) and malate (B86768) synthase G (MS), the two enzymes of the glyoxylate (B1226380) shunt in Pseudomonas aeruginosa. nih.gov This pathway is essential for the bacterium's survival on certain nutrient sources, making these inhibitors potential anti-pseudomonal agents. nih.gov
In cancer research, thiosemicarbazone derivatives of aminopyridine-2-carboxaldehyde are well-documented inhibitors of ribonucleotide reductase. nih.gov This enzyme is responsible for converting ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis. nih.gov Compounds like 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP) markedly inhibit the incorporation of cytidine (B196190) into DNA by this mechanism. nih.gov
The 2-aminopyridine moiety has also been incorporated into ligands targeting specific receptors. Studies have led to the development of 2-aminopyridine derivatives as high-affinity σ₂ receptor antagonists. nih.gov The σ₂ receptor is considered a potential target for tumor therapy and diagnosis. nih.gov Additionally, research into treatments for Alzheimer's disease has identified pyridine-4-carbaldehyde derivatives that inhibit acetylcholinesterase, butyrylcholinesterase, and β-secretase (BACE1). nih.gov Other studies have identified potent β-glucuronidase inhibitors from 2-aminopyrimidine (B69317) derivatives, with one compound showing an IC₅₀ value significantly superior to the standard inhibitor. mdpi.com
Table 5: Enzyme and Receptor Inhibition by 2-Aminopyridine Derivatives
| Compound/Derivative | Target Enzyme/Receptor | Activity Metric (IC₅₀ / Kᵢ) | Reference |
| 2-Aminopyridine analog (SB002) | Isocitrate Lyase (ICLPa) & Malate Synthase (MSPa) | Complete inhibition of ICLPa and >90% inhibition of MSPa at 75 µM. | nih.gov |
| 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP) | Ribonucleotide Reductase | Potent inhibitor of enzyme activity. | nih.gov |
| 5-(Ethylamino)pyridine-2-carboxaldehyde thiosemicarbazone | CDP Reductase | IC₅₀ = 1.0 µM | nih.gov |
| 2-Aminopyridine derivative | σ₂ Receptor | High-affinity antagonist activity. | nih.gov |
| 2-Aminopyrimidine derivative (Compound 24) | β-Glucuronidase | IC₅₀ = 2.8 µM | mdpi.com |
| Hydrazone of Pyridoxal (Compound 2) | Acetylcholinesterase (AChE) | Kᵢ = 16 µM | nih.gov |
Compound Name Reference Table
| Common Name/Abbreviation | Chemical Name |
| 3-AP | 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone |
| AChE | Acetylcholinesterase |
| BACE1 | Beta-secretase 1 |
| BChE | Butyrylcholinesterase |
| COX-2 | Cyclooxygenase-2 |
| ICL | Isocitrate Lyase |
| MS | Malate Synthase |
| NF-κB | Nuclear factor kappa-light-chain-enhancer of activated B cells |
| PGE2 | Prostaglandin E2 |
| Diclofenac | 2-[(2,6-dichlorophenyl)amino]phenylacetic acid |
| Cisplatin | cis-diamminedichloroplatinum(II) |
Antituberculosis Agents Derived from Imidazo[1,2-a]pyridines
One of the most promising applications of 2-aminopyridine derivatives is in the synthesis of imidazo[1,2-a]pyridines (IPs), a class of compounds that has demonstrated potent antituberculosis (anti-TB) activity. rsc.orgnih.gov The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new therapeutic agents. rsc.orgnih.gov Imidazo[1,2-a]pyridines synthesized from 2-aminopyridine precursors have been identified as a promising class of anti-TB agents. nih.gov
Extensive structure-activity relationship (SAR) studies have been conducted to optimize the anti-TB activity of these compounds. Research has shown that modifications at the 3-position of the imidazo[1,2-a]pyridine (B132010) ring, often resulting in carboxamide derivatives, lead to compounds with exceptional potency. nih.govnih.gov For instance, certain 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides exhibit minimum inhibitory concentration (MIC₉₀) values of ≤1 μM against various Mtb strains, including MDR and XDR variants. nih.gov Some front-runner compounds have shown outstanding potency, with MIC values as low as ≤0.006 μM, surpassing the activity of clinical candidates like PA-824 against resistant strains. nih.gov
The mechanism of action for many of these imidazo[1,2-a]pyridine-based agents involves the inhibition of key cellular processes in Mtb. A primary target identified is the cytochrome bc1 complex, specifically the QcrB subunit, which is a crucial component of the electron transport chain involved in cellular energy generation (ATP synthesis). nih.govnih.gov By inhibiting QcrB, these compounds disrupt the bacterium's energy metabolism, leading to cell death. nih.govnih.gov This mode of action is distinct from many existing TB drugs, making these compounds effective against resistant strains. nih.gov
| Compound Class | Target | Reported Potency (MIC) | Activity Spectrum |
|---|---|---|---|
| Imidazo[1,2-a]pyridine-3-carboxamides | QcrB (Cytochrome bc1 complex) | ≤0.006 μM - 0.174 μM | Active against drug-sensitive, MDR, and XDR Mtb strains |
| Imidazo[1,2-a]pyridine ethers (IPEs) | ATP Synthase | MIC₈₀ <0.5 μM | Active against Mtb |
| N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides | QcrB | 0.069–0.174 μM | Active against drug-sensitive and MDR Mtb strains |
Prodrug Design and Delivery Considerations for Enhanced Efficacy
To overcome limitations in the biopharmaceutical properties of active compounds, such as poor solubility or limited oral absorption, prodrug strategies are increasingly employed. For amine-containing compounds like 2-aminopyridine derivatives, creating bioreversible derivatives can enhance their clinical potential. nih.gov A prodrug is an inactive or less active molecule that is converted into the active parent drug in vivo through enzymatic or chemical transformation. nih.gov
One relevant approach for 2-aminopyridine systems is the formation of N-pivaloyloxymethyl (POM) prodrugs. acs.org This strategy involves the alkylation of the pyridyl nitrogen, which can improve physicochemical properties. acs.org For instance, a POM prodrug was successfully used to address the impaired oral absorption of a weakly basic TYK2 inhibitor, which contained a 2-aminopyridine moiety. The prodrug demonstrated significantly improved solubility at higher pH levels and facilitated better systemic exposure. acs.org Such a strategy could be applied to therapeutic agents derived from this compound to enhance their pharmacokinetic profiles, particularly to mitigate issues related to pH-dependent solubility and absorption in the gastrointestinal tract. acs.org
Other prodrug strategies for amines include the formation of amides and carbamates, though these are often more stable and may not release the parent drug as efficiently as desired. nih.gov The "trimethyl lock" system is another advanced prodrug approach that utilizes intramolecular cyclization to release the parent amine. nih.gov These strategies highlight the potential for chemical modification of derivatives of this compound to optimize drug delivery and efficacy.
Catalysis Research
This compound and its derivatives are not only valuable in medicine but also play a significant role in the field of catalysis, both as precursors to catalytic molecules and as components of catalytic systems.
Role of this compound in Organic Transformations
The dual nucleophilic nature of the 2-aminopyridine scaffold makes it a versatile building block in a variety of organic transformations, particularly in multicomponent reactions (MCRs) for the synthesis of complex heterocyclic compounds. nih.gov The aldehyde group provides a reactive site for condensation and addition reactions, while the amino group and the pyridine ring nitrogen can participate in cyclization steps.
A primary role of 2-aminopyridine derivatives is as a key starting material in the synthesis of imidazo[1,2-a]pyridines. researchgate.net This is often achieved through a one-pot, three-component reaction involving a 2-aminopyridine, an aldehyde, and an alkyne. This transformation can be catalyzed by various metals, including copper, and proceeds via the formation of an imine followed by an intramolecular cyclization. researchgate.net The versatility of this reaction allows for the creation of a diverse library of substituted imidazo[1,2-a]pyridines by varying each of the three components. researchgate.net
Applications in Heterogeneous and Homogeneous Catalysis
Derivatives of 2-aminopyridines are utilized in both homogeneous and heterogeneous catalysis, often as ligands that coordinate with metal centers to create an active catalyst. In homogeneous catalysis, aminopyridine-based ligands can be used with transition metals like palladium or copper to catalyze cross-coupling reactions. rsc.org
In the realm of heterogeneous catalysis, which offers advantages in catalyst recovery and recycling, derivatives of pyridine carbaldehydes have been successfully employed. For example, a copper(II) complex containing a pyridine-2-carbaldehyde ligand has been immobilized onto ethylenediamine-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂). rsc.org This nanocatalyst demonstrated high efficiency in the synthesis of 2-amino-4H-pyrans and could be easily separated from the reaction mixture using an external magnet and reused multiple times without a significant loss of activity. rsc.org This approach highlights the potential for this compound to be incorporated into recyclable, solid-supported catalysts for green and sustainable chemical processes.
Photocatalytic Applications of Pyridine Derivatives
Photocatalysis, which utilizes light to drive chemical reactions, is a rapidly growing field. Pyridine derivatives and the fused heterocyclic systems derived from them have shown promise in photocatalytic applications. Imidazo[1,2-a]pyridines, synthesized from 2-aminopyridine precursors, can serve as key building blocks for more complex molecules under photocatalytic conditions.
For instance, a visible-light-induced regioselective formylation of imidazo[1,2-a]pyridines at the C3 position has been developed using rose bengal as an organic photoredox catalyst. mdpi.com This reaction allows for the direct installation of a formyl group, a valuable synthetic handle, onto the heterocyclic core under mild conditions. mdpi.com The ability of the imidazo[1,2-a]pyridine scaffold to participate in such photoredox transformations suggests that derivatives of this compound could be used to generate photosensitive materials or catalysts that are active under visible light.
Materials Science Research
The unique chemical structure of this compound also makes it a valuable monomer or precursor for the synthesis of functional materials. The aromatic pyridine ring can impart thermal stability and specific electronic properties, while the amino and aldehyde groups provide reactive sites for polymerization and cross-linking.
Amine-functional polymers are a versatile class of materials used in coatings, adhesives, and biomedical applications due to their reactivity and ability to interact with various substrates. polysciences.com this compound can be used as a monomer to create functional polymers. For instance, its nitrogen heterocyclic structure can enhance the thermal stability of a polymer backbone, while the aldehyde group serves as a reactive point for subsequent modifications or for forming cross-linked networks. This reactivity is valuable for creating materials for specialized industrial applications, such as in electronics or aerospace, where thermal resistance and modifiable properties are required. Furthermore, the imidazo[1,2-a]pyridine derivatives synthesized from this compound can exhibit significant fluorescent properties, which could be utilized in the development of polymer films for optical or sensing applications. mdpi.com
| Field | Application | Role of this compound/Derivative | Example |
|---|---|---|---|
| Organic Transformations | Multicomponent Reactions (MCRs) | Key building block/precursor | One-pot synthesis of imidazo[1,2-a]pyridines |
| Heterogeneous Catalysis | Recyclable Nanocatalyst | Ligand precursor for immobilization on nanoparticles | Copper(II) complex on Fe₃O₄@SiO₂ for pyran synthesis |
| Photocatalysis | Photoredox Transformations | Precursor to photosensitive heterocycles | Visible-light formylation of imidazo[1,2-a]pyridines |
| Materials Science | Functional Polymers | Monomer for polymerization | Development of thermally stable polymers with reactive sites |
Development of Functional Polymers and Advanced Materials Incorporating Aminopyridine Moieties
The incorporation of aminopyridine moieties, often derived from precursors like this compound, into polymer structures imparts unique and desirable properties, leading to the development of advanced functional materials. The pyridine ring's inclusion can enhance thermal stability, solubility, and charge-carrying capabilities of polymers.
Researchers have successfully synthesized novel chitosan (B1678972) quaternary ammonium (B1175870) derivatives containing amino-pyridine groups. These modifications have been shown to improve the water solubility and antioxidant activity of chitosan, suggesting that the synergistic effect of the amino group and the pyridine ring enhances its biological efficacy.
Fluorescent Probes and Sensors Based on 2-Aminopyridine Derivatives
Derivatives of 2-aminopyridine are extensively utilized in the development of fluorescent chemosensors due to their favorable spectroscopic properties, including high quantum yields and photostability. researchgate.netnih.govsciforum.net These sensors are designed for the selective and sensitive detection of various analytes, particularly metal ions, which are significant in both biological and environmental contexts.
The operational principle of these sensors often relies on mechanisms like photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF). For instance, a 2-aminopyridine-based fluorescent compound, 2-Amino-6-methyl-4-phenyl-nicotinonitrile, has been identified as a chemosensor for Fe³⁺ and Hg²⁺ ions. researchgate.net This sensor operates on a "switch-off" mechanism, where the fluorescence of the compound is quenched upon binding with these specific metal ions. researchgate.net Such sensors demonstrate high selectivity, showing distinct absorption and fluorescence quenching behaviors for different ions, which allows for their differentiation. researchgate.net
Similarly, other synthesized 2-amino-3-cyanopyridine derivatives have been evaluated as fluorometric chemosensors for a range of toxic cations, including Cr²⁺, Co²⁺, and Cu²⁺. mdpi.com The binding of metal ions to the nitrogen atoms of the pyridine moiety is a key factor in the sensing mechanism, with the size and charge of the metal ion influencing the fluorescent response. mdpi.com The development of water-soluble probes is a significant goal, as it enables the detection of toxic trace metals in biological and environmental samples. mdpi.com
The versatility of the 2-aminopyridine scaffold allows for the synthesis of probes that can be activated through bioorthogonal chemistry, such as "click" reactions. nih.gov This creates "smart" probes that are initially non-fluorescent but become highly fluorescent upon reacting with a specific target, minimizing background signal and enhancing detection sensitivity in complex biological environments. nih.gov
Table 1: Performance of 2-Aminopyridine Derivative-Based Fluorescent Sensors
| Sensor Derivative | Target Analyte(s) | Sensing Mechanism | Limit of Detection (LOD) | Application Area |
| 2-Amino-6-methyl-4-phenyl-nicotinonitrile | Fe³⁺, Hg²⁺ | Fluorescence "Switch-Off" | Not Specified | Biological Ion Detection |
| 2-amino-3-cyanopyridine derivative | Cr²⁺, Co²⁺, Cu²⁺ | Fluorescence Enhancement | Not Specified | Environmental Water Monitoring mdpi.com |
| 3-Aminopyridine Salicylidene | Cu(II), Al(III), Fe(III) | Colorimetric & Fluorimetric | Not Specified | Environmental & Biological Samples nih.gov |
| Azido-substituted aminopyridine | Alkynes (via Click Reaction) | Fluorescence "Turn-On" | Not Specified | Biochemical Detection & Analysis nih.gov |
Biochemical Pathway Probes and Biological Mechanism Elucidation Utilizing this compound Derivatives
The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry and drug discovery, serving as a foundational structure for molecules that can probe and interact with biological systems. rsc.orgrsc.org Its derivatives are developed as inhibitors, antibacterial agents, and labeling molecules, which are instrumental in elucidating biochemical pathways and mechanisms of action. rsc.orgnih.gov
Aminopyridine derivatives have been synthesized and evaluated as potent and selective inhibitors of various enzymes. For example, aminopyridine thiourea (B124793) derivatives have been identified as powerful, non-competitive inhibitors of the α-glucosidase enzyme, which is relevant in metabolic studies. rsc.org Other derivatives have been designed as inhibitors for Tropomyosin receptor kinase (TRK) and Ubiquitin-Specific Peptidase 7 (USP7), targets implicated in cancer. researchgate.net By studying how these molecules inhibit their targets, researchers can gain insights into the enzymes' roles in disease pathways.
In the field of microbiology, novel 2-aminopyridine derivatives have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria like S. aureus and B. subtilis. nih.govmdpi.com Molecular docking studies that accompany these findings help to understand the potential binding modes of these compounds to bacterial protein targets, thereby clarifying their mechanism of antibacterial action. nih.govmdpi.com
Furthermore, the fluorescent properties of aminopyridines are harnessed for labeling biomolecules. A pyridylamination method has been successfully applied to glycosaminoglycans (GAGs), which are complex carbohydrates involved in numerous biological processes. This fluorescence labeling allows the GAGs to be used as substrates for enzymes or as markers to study their metabolism, providing a powerful tool for investigating pathways related to cell signaling, development, and disease.
Environmental Remediation Applications (e.g., Selective Adsorption of Aminopyridines)
Aminopyridine compounds, while useful, can also be environmental pollutants that require effective removal from wastewater. mdpi.com Advanced materials derived from or designed to capture aminopyridines play a crucial role in environmental remediation. A prominent technology in this area is the use of Molecularly Imprinted Polymers (MIPs). mdpi.comnih.gov
MIPs are synthetic polymers engineered to have specific recognition sites that are complementary in shape, size, and functional group orientation to a target molecule (the template). mdpi.commdpi.com For the remediation of aminopyridine-contaminated water, 2-aminopyridine itself is used as a template during the polymerization process. mdpi.comnih.gov After polymerization, the template is removed, leaving behind cavities that can selectively rebind 2-aminopyridine from a solution. mdpi.com
To enhance the practical application of these polymers, they are often synthesized on magnetic nanoparticles. mdpi.com This creates magnetic MIPs (MMIPs) that can be easily and rapidly separated from the treated water using an external magnetic field, which is a significant advantage over conventional filtration or centrifugation methods. mdpi.com Research has demonstrated the synthesis of MMIPs based on materials like chitosan and β-cyclodextrin for the selective removal of the genotoxic compound 2-aminopyridine from water. mdpi.comnih.gov These materials exhibit high adsorption capacity and selectivity, even in the presence of other structurally similar compounds. nih.gov
Table 2: Adsorption Capacity of Molecularly Imprinted Polymers for 2-Aminopyridine
| Adsorbent Material | Target Pollutant | Maximum Adsorption Capacity | Key Features |
| Fe₃O₄-CTs@MIP (Magnetic Chitosan-based MIP) | 2-Aminopyridine | 39.2 mg·g⁻¹ | Magnetic separability, high selectivity nih.gov |
| Fe₃O₄-MAH-β-CD@MIP (Magnetic β-Cyclodextrin-based MIP) | 2-Aminopyridine | 46.5 mg·g⁻¹ | High adsorption ability, excellent regeneration nih.gov |
The reusability of these MIPs is a key factor for their cost-effectiveness and sustainability. nih.govmdpi.com Studies have shown that these adsorbents can be regenerated and reused for multiple cycles with minimal loss of adsorption capacity, making them a promising and effective technology for environmental remediation. nih.gov
Future Directions and Emerging Research Avenues for 2 Aminopyridine 4 Carbaldehyde
Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel derivatives of 2-aminopyridine-4-carbaldehyde. nih.gov These computational tools can rapidly screen vast virtual libraries, predict molecular properties, and generate new chemical entities with desired characteristics, thereby accelerating the research and development pipeline. mdpi.com
ML models, particularly deep learning algorithms, can be trained on existing data of pyridine (B92270) derivatives to predict their bioactivity, toxicity, and pharmacokinetic profiles (ADMET properties). springernature.com For instance, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their therapeutic efficacy. This allows for the in silico optimization of lead compounds before committing to costly and time-consuming laboratory synthesis. nih.gov
Generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), offer a powerful approach for de novo drug design. springernature.com By learning from the chemical space of known bioactive molecules, these models can propose novel molecular structures based on the this compound scaffold that are optimized for specific biological targets. This approach moves beyond simple screening to active, intelligent design of next-generation therapeutics. mdpi.com
Table 1: Applications of AI/ML in this compound Research
| AI/ML Application | Description | Potential Impact |
| Virtual Screening | High-throughput computational screening of large compound libraries to identify potential hits that bind to a specific biological target. | Rapid identification of promising derivatives for further experimental validation. nih.gov |
| Predictive Modeling (QSAR/ADMET) | Development of models to predict biological activity, solubility, permeability, metabolism, and toxicity of new derivatives. | Prioritization of synthetic efforts on candidates with favorable drug-like properties. springernature.com |
| De Novo Design | Use of generative models to design novel molecules with optimized properties based on the this compound core. | Exploration of untapped chemical space and generation of innovative drug candidates. springernature.com |
| Synthesis Planning | AI-driven retrosynthesis tools to devise efficient and novel synthetic routes for target derivatives. | Overcoming synthetic challenges and improving the accessibility of complex molecules. |
Exploration of Novel Catalytic Systems and Further Sustainable Synthesis Pathways
Future synthetic efforts will increasingly focus on the development of novel catalytic systems and sustainable, green chemistry pathways for the synthesis and modification of this compound and its derivatives. This shift aims to improve efficiency, reduce environmental impact, and enhance the atom economy of chemical transformations.
The use of nanocatalysts represents a significant area of emerging research. Materials such as magnetic nanoparticles (e.g., Fe₃O₄@SiO₂), metal-organic frameworks (MOFs), and layered double hydroxides (LDHs) offer high surface area, enhanced catalytic activity, and excellent recyclability. nih.govrsc.orgresearchgate.net These catalysts can facilitate multi-component reactions (MCRs) to construct complex heterocyclic systems from simple precursors, including aminopyridines, in a more environmentally benign manner. nih.gov For example, the synthesis of pyridopyrimidines has been achieved using various nanocatalysts, demonstrating the potential for creating diverse libraries of bioactive compounds. researchgate.net
Furthermore, there is a growing interest in catalyst-free and solvent-free reaction conditions. nih.govasianpubs.org Methodologies that proceed under mild conditions without the need for transition metal catalysts are highly desirable to avoid metal contamination in the final products, which is particularly crucial for pharmaceutical applications. nih.govsemanticscholar.org The development of protocols using alternative energy sources like microwave irradiation can also contribute to green synthesis by reducing reaction times and energy consumption. nih.gov
Table 2: Emerging Catalytic and Sustainable Synthesis Strategies
| Strategy | Description | Advantages |
| Nanocatalysis | Utilization of catalysts like Fe₃O₄@SiO₂-supported ionic liquids, Mg-Al-layered double hydroxides, and MOFs. nih.govrsc.org | High efficiency, easy separation and recyclability, mild reaction conditions. researchgate.net |
| Catalyst-Free Synthesis | Designing reactions that proceed efficiently without the need for a catalyst, often by activating substrates through other means. nih.gov | Avoids toxic metal contamination, simplifies purification, reduces cost. semanticscholar.org |
| Solvent-Free Reactions | Conducting reactions in the absence of a solvent, often under neat conditions or using grinding techniques. asianpubs.orgresearchgate.net | Reduces volatile organic compound (VOC) emissions, simplifies work-up, lowers environmental impact. |
| Multi-Component Reactions (MCRs) | One-pot reactions where three or more reactants combine to form a single product, incorporating most of the atoms from the starting materials. nih.gov | High atom economy, operational simplicity, rapid generation of molecular complexity. |
Expansion into Untapped Biological Targets and Disease Areas
While derivatives of aminopyridines and pyridine aldehydes have shown promise in areas like cancer, the versatility of the this compound scaffold allows for its exploration against a wider range of biological targets and diseases. rsc.orgnih.gov Future research will likely focus on systematically designing and screening derivatives for novel therapeutic applications.
The aminopyridine moiety is a well-established pharmacophore in drug discovery, known for its ability to form key hydrogen bonds with biological targets. rsc.org This makes it an excellent starting point for designing inhibitors for enzymes such as kinases, which are implicated in cancer and inflammatory diseases. The aldehyde group provides a reactive handle for creating diverse libraries of compounds, such as Schiff bases and heterocyclic systems, which can be screened against various targets. nih.gov
Emerging therapeutic areas where this compound derivatives could be impactful include neurodegenerative diseases, by targeting enzymes like monoamine oxidase (MAO) or glycogen (B147801) synthase kinase 3 (GSK-3), and infectious diseases. The rise of multidrug-resistant (MDR) pathogens necessitates the development of new antibacterial and antifungal agents, and pyridine-containing scaffolds have shown significant potential in this area. nih.gov Derivatives could be designed to inhibit novel bacterial targets like DNA gyrase or disrupt biofilm formation. nih.gov
Table 3: Potential Untapped Therapeutic Areas and Targets
| Disease Area | Potential Biological Target(s) | Rationale |
| Neurodegenerative Diseases | Kinases (e.g., GSK-3), Monoamine Oxidase (MAO), Beta-secretase (BACE1) | The aminopyridine core can be optimized for CNS penetration and interaction with enzymatic active sites. |
| Infectious Diseases (MDR) | DNA Gyrase, Dihydropteroate Synthase, Biofilm formation pathways | Pyridine scaffolds are present in several existing antibacterial agents and offer a platform for developing new agents to combat resistance. nih.gov |
| Inflammatory Diseases | Cyclooxygenase (COX) enzymes, Janus kinases (JAKs), Toll-like receptors (TLRs) | The scaffold can be elaborated to create specific inhibitors of key signaling molecules in inflammatory pathways. |
| Virology | Viral proteases, polymerases, entry inhibitors | Derivatives can be designed to interfere with critical stages of the viral life cycle. |
Development of Advanced Characterization Techniques for Complex Structural Assemblies
As researchers increasingly utilize this compound to construct complex supramolecular structures and coordination compounds, the need for advanced characterization techniques becomes paramount. nih.govacs.org These methods are essential for elucidating the intricate three-dimensional arrangements, non-covalent interactions, and dynamic behaviors of these assemblies.
Single-crystal X-ray diffraction will remain the gold standard for determining the precise solid-state structures of crystalline derivatives and their metal complexes. mdpi.com However, complementary techniques are crucial for understanding their behavior in solution and the nature of the forces that govern their self-assembly. Advanced Nuclear Magnetic Resonance (NMR) techniques, such as 2D NMR (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) spectroscopy, are vital for confirming connectivity and determining solution-state conformations.
To probe the non-covalent interactions that stabilize complex assemblies, such as hydrogen bonding, π-π stacking, and anion-π interactions, computational methods are being integrated with experimental data. researchgate.net Hirshfeld surface analysis, for example, provides a powerful way to visualize and quantify intermolecular contacts within a crystal lattice. mdpi.comresearchgate.net Density Functional Theory (DFT) calculations can be employed to model these interactions and predict the stability and electronic properties of the assemblies. researchgate.net These advanced computational tools, combined with spectroscopic and diffraction data, provide a comprehensive understanding of the structure-property relationships in novel materials derived from this compound.
Table 4: Advanced Characterization Techniques and Their Applications
| Technique | Information Provided | Relevance to this compound |
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, bond angles, and packing arrangements in the solid state. mdpi.com | Unambiguous structural determination of complex derivatives, metal-organic frameworks (MOFs), and co-crystals. |
| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular non-covalent interactions within a crystal structure. mdpi.comresearchgate.net | Understanding the forces (e.g., H-bonding, π-stacking) that direct supramolecular self-assembly. researchgate.net |
| Advanced NMR Spectroscopy (2D, NOE) | Detailed information on molecular connectivity, spatial proximity of atoms, and solution-state conformation. | Elucidating the structure of complex molecules in solution where single crystals cannot be obtained. |
| Density Functional Theory (DFT) | Calculation of electronic structure, molecular orbitals, reaction energies, and spectroscopic properties. researchgate.net | Predicting reactivity, modeling non-covalent interactions, and corroborating experimental findings. |
| Mass Spectrometry (e.g., ESI-MS, MALDI-TOF) | Determination of molecular weight and fragmentation patterns for structural elucidation of large assemblies. | Characterizing supramolecular complexes and coordination polymers that are not amenable to other techniques. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-Aminopyridine-4-carbaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : this compound can be synthesized via formylation of 2-aminopyridine derivatives. For example, Vilsmeier-Haack formylation (using POCl₃ and DMF) is a common method for introducing aldehyde groups to aromatic amines. Reaction temperature (typically 0–5°C to avoid over-oxidation) and stoichiometric ratios of reagents are critical for optimizing yield . Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended to isolate the product from byproducts like carboxylic acid derivatives, which may form under oxidative conditions .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : The aldehyde proton typically appears as a singlet at δ 9.8–10.2 ppm. Aromatic protons on the pyridine ring resonate between δ 7.5–8.5 ppm, with splitting patterns dependent on substitution .
- IR : A strong absorption band near 1680–1720 cm⁻¹ confirms the aldehyde carbonyl group. NH₂ stretching vibrations appear at 3300–3500 cm⁻¹ .
- MS : The molecular ion peak (M⁺) should correspond to the molecular formula C₆H₆N₂O (m/z 122.05). Fragmentation patterns may include loss of CO (m/z 94) or NH₂ groups .
Q. What are the key stability considerations for storing this compound?
- Methodological Answer : The compound is prone to oxidation and dimerization. Store under inert atmosphere (argon or nitrogen) at 2–8°C in amber glass vials to minimize light-induced degradation. Avoid contact with oxidizing agents (e.g., peroxides) and moisture, which can accelerate decomposition to carboxylic acid derivatives .
Advanced Research Questions
Q. How can computational chemistry (DFT, molecular docking) predict the reactivity of this compound in catalytic or biological systems?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model electron density distribution, identifying nucleophilic/electrophilic sites. For example, the aldehyde group’s electrophilicity makes it reactive toward nucleophiles like amines in Schiff base formation. Molecular docking studies (using AutoDock Vina) can predict binding affinities to biological targets (e.g., enzymes), aiding in drug design .
Q. What strategies mitigate side reactions (e.g., over-oxidation) during metal-catalyzed coupling reactions involving this compound?
- Methodological Answer :
- Use Pd/Cu catalysts under mild conditions (room temperature, low pressure) to prevent aldehyde oxidation to carboxylic acids .
- Add scavengers like molecular sieves to sequester water, reducing hydrolysis of intermediates.
- Monitor reaction progress via TLC or in situ FTIR to detect early signs of byproduct formation .
Q. How does the electronic nature of substituents on the pyridine ring influence the aldehyde’s reactivity in multicomponent reactions?
- Methodological Answer : Electron-donating groups (e.g., -NH₂ at the 2-position) activate the ring toward electrophilic substitution, enhancing reactivity at the 4-carbaldehyde position. Hammett substituent constants (σ) can correlate reaction rates with electronic effects. For instance, σₚ values predict whether the aldehyde will participate in Knoevenagel condensations or Ugi reactions .
Q. What analytical methods resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- HPLC-PDA/MS : Quantify purity of synthesized derivatives; impurities (e.g., residual solvents) may skew bioactivity data .
- SAR Studies : Compare IC₅₀ values of derivatives with controlled structural variations (e.g., substituent position) to isolate pharmacophoric groups. For example, replacing the aldehyde with a methyl group reduces antimicrobial activity, highlighting its role in target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
